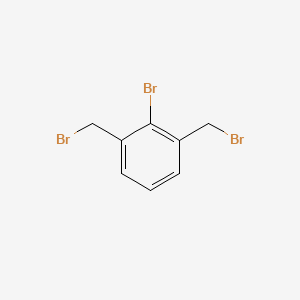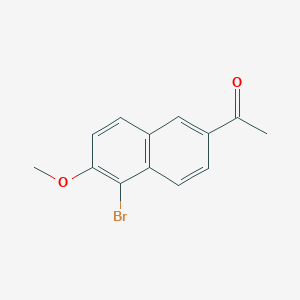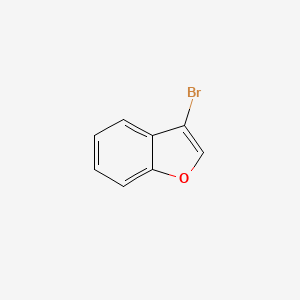
3-Bromo-1-benzofuran
Descripción general
Descripción
Synthesis Analysis
3-Bromo-1-benzofuran and related compounds can be synthesized through several methods, emphasizing the versatility and adaptability of these molecules for various chemical transformations. A notable approach involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to 2,3-disubstituted benzofurans through a domino transformation involving intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu et al., 2007). Another method includes a palladium-catalyzed conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins, showcasing the diverse pathways to generate benzofuran derivatives from brominated precursors (Galvani et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the spatial arrangement of atoms within the molecule, dihedral angles, and interactions that might influence its reactivity and properties. For example, structural studies have shown that the bromo-substituted benzene ring forms specific dihedral angles with the benzofuran ring system, influencing the compound's overall geometry and intermolecular interactions (Choi et al., 2012).
Chemical Reactions and Properties
This compound compounds participate in a wide range of chemical reactions, serving as versatile intermediates. Their chemical properties allow for various functionalizations and transformations essential for synthesizing complex organic molecules. For instance, electrophilic bromination studies have explored the reactivity of benzofuran derivatives, providing insights into substituent effects and reaction mechanisms that govern their behavior in synthetic applications (Okuyama et al., 1974).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for its application in various fields. Detailed studies on crystal structures provide insights into the compound's solid-state properties, intermolecular interactions, and potential for forming supramolecular assemblies.
Chemical Properties Analysis
Understanding the chemical properties of this compound involves examining its reactivity patterns, stability under different conditions, and interactions with various reagents. These properties are fundamental for its use in synthetic chemistry, where it can act as a building block for more complex molecules. Research into its reactivity with palladium catalysis and under light-induced conditions showcases the compound's versatility and potential for innovative synthetic routes (Liu et al., 2010).
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- 3-Bromo-1-benzofuran is utilized in CuI-catalyzed coupling processes, specifically in the domino transformation of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling access to benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).
Photophysical Properties
- A study on the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis revealed intriguing transformations and bond formations. This study also included an analysis of the photophysical properties of the synthesized compounds (Galvani et al., 2017).
Antimicrobial Applications
- Research into 5-bromobenzofuran aryl ureas and carbamates, derivatives of this compound, demonstrated their potential in antimicrobial activities. This study involved synthesizing and characterizing these compounds, followed by screening for antimicrobial properties (Kumari et al., 2019).
Spectroscopic Studies
- Spectroscopic (FT-IR, FT-Raman, NMR, and UV-Vis), along with electronic structure investigations on derivatives of this compound, provided insights into the molecular properties of these compounds. These studies are crucial for understanding the reactivity and interaction potentials of such molecules (Khemalapure et al., 2019).
Anticancer Potential
- A study on the synthesis and characterization of new benzofuran substituted chalcones, derived from this compound, highlighted their potential anticancer activity. The research focused on determining the antitumor activities of these compounds against human breast and prostate cancer cell lines (Coskun et al., 2016).
Analgesic Activity
- Research into various 1-benzofuran derivatives, including this compound, evaluated their potential as analgesics. The study involved the synthesis and testing of these compounds for their pain-relieving properties (Rádl et al., 2000).
Antimicrobial and Antitumor Activity
- Synthesis of novel benzofuran and related benzimidazole derivatives, including this compound, was explored for their in vitro anti-HIV-1, anticancer, and antimicrobial activities. The study aimed to understand the structure-activity relationship of these compounds (Rida et al., 2006).
Mecanismo De Acción
Target of Action
3-Bromo-1-benzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have shown strong biological activities Benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Biochemical Pathways
Given the broad biological activities of benzofuran compounds , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.
Pharmacokinetics
Benzofuran derivatives have been found to be suitable structures for drug development due to their wide range of biological and pharmacological applications . This suggests that this compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Some substituted benzofurans have been found to have significant inhibitory effects on the growth of various types of cancer cells . This suggests that the action of this compound may result in the inhibition of cell growth and proliferation.
Safety and Hazards
3-Bromo-1-benzofuran is classified as acutely toxic and can cause eye irritation . It is also hazardous if swallowed . The compound is classified under storage class code 6.1D, which refers to non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Direcciones Futuras
Benzofuran and its derivatives, including 3-Bromo-1-benzofuran, are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . They are considered suitable structures with a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring the full therapeutic potential of these compounds for the treatment of microbial diseases .
Propiedades
IUPAC Name |
3-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNAOJPUTYWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348765 | |
| Record name | 3-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59214-70-9 | |
| Record name | 3-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

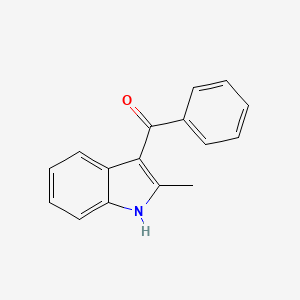
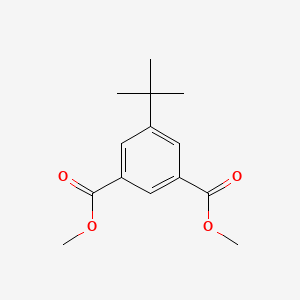
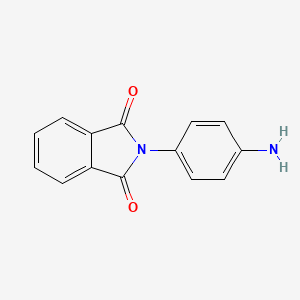

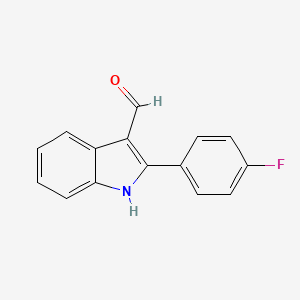

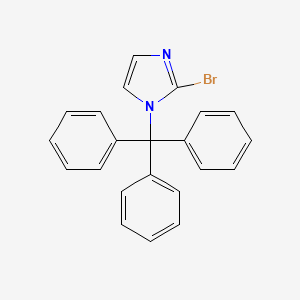
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
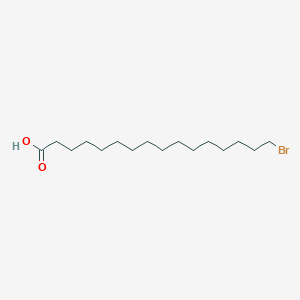
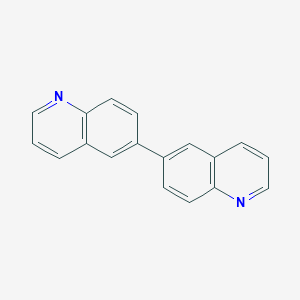
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
